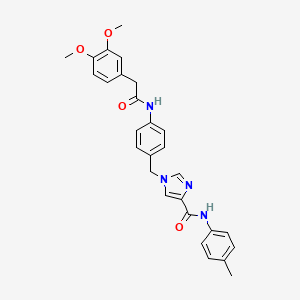

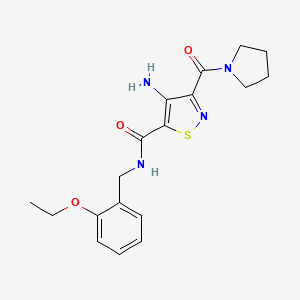

4-amino-N-(2-ethoxybenzyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-amino-N-(2-ethoxybenzyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide, also known as AEB-071, is a small molecule inhibitor that targets protein kinase C (PKC). PKC is a family of serine/threonine kinases that play an important role in various cellular processes, including cell proliferation, differentiation, and apoptosis. AEB-071 has been shown to have potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and infectious diseases.

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Research into similar complex molecules often focuses on synthesizing novel compounds for potential therapeutic uses. For instance, studies have explored the synthesis of various heterocyclic compounds, including pyridines, pyrazoles, and triazoles, which are known for their versatile applications in medicinal chemistry. These efforts aim to expand the chemical libraries available for drug discovery and development, exploring the therapeutic potential of newly synthesized molecules (Hacer Bayrak et al., 2009; Ashraf S. Hassan et al., 2014).

Antimicrobial and Anticancer Activities

Compounds structurally related to "4-amino-N-(2-ethoxybenzyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide" have been investigated for their antimicrobial and anticancer activities. These studies aim to identify new therapeutic agents capable of combating infectious diseases and various forms of cancer. For example, novel triazoles and related derivatives have shown promise as potential inhibitors of HIV-1, highlighting the importance of synthetic chemistry in developing new antiviral drugs (J. Larsen et al., 1999).

Biological and Enzymatic Inhibition

Research into compounds with similar complexity often explores their role in inhibiting specific biological pathways or enzymes. This includes studies on Mycobacterium tuberculosis GyrB inhibitors, which are crucial for developing new treatments for tuberculosis. By designing and synthesizing molecules that can inhibit the DNA gyrase of Mycobacterium tuberculosis, researchers aim to contribute to the fight against this persistent infectious disease (V. U. Jeankumar et al., 2013).

Mecanismo De Acción

Target of Action

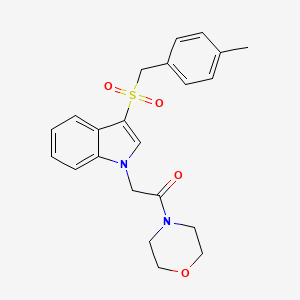

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

For instance, indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Biochemical Pathways

Similar compounds such as thiazolidine derivatives have been reported to show varied biological properties, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The presence of the pyrrolidine ring in similar compounds has been reported to contribute to the stereochemistry of the molecule and increase three-dimensional coverage, which may influence the compound’s pharmacokinetic properties .

Result of Action

Similar compounds such as indole derivatives have been reported to possess various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

4-amino-N-[(2-ethoxyphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c1-2-25-13-8-4-3-7-12(13)11-20-17(23)16-14(19)15(21-26-16)18(24)22-9-5-6-10-22/h3-4,7-8H,2,5-6,9-11,19H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYKGHWFPFOUID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

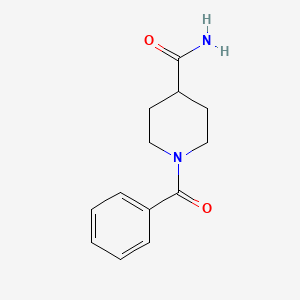

Canonical SMILES |

CCOC1=CC=CC=C1CNC(=O)C2=C(C(=NS2)C(=O)N3CCCC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2967347.png)

![N1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide](/img/structure/B2967348.png)

![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2967350.png)

![2-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2967356.png)

![3,4,9-Trimethyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2967363.png)